molecular formula C19H13NO2 B12550746 Acetonitrile, [(2-benzoyl-1-naphthalenyl)oxy]- CAS No. 833485-61-3

Acetonitrile, [(2-benzoyl-1-naphthalenyl)oxy]-

Cat. No.: B12550746
CAS No.: 833485-61-3
M. Wt: 287.3 g/mol
InChI Key: HKRZSWUOFXMRDJ-UHFFFAOYSA-N
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Description

Acetonitrile, [(2-benzoyl-1-naphthalenyl)oxy]- is a chemical compound with the molecular formula C19H13NO2 It is known for its unique structure, which includes a benzoyl group attached to a naphthalene ring through an oxygen atom, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, [(2-benzoyl-1-naphthalenyl)oxy]- typically involves the reaction of 2-benzoyl-1-naphthol with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, [(2-benzoyl-1-naphthalenyl)oxy]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetonitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes with different substituents. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Acetonitrile, [(2-benzoyl-1-naphthalenyl)oxy]- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Acetonitrile, [(2-benzoyl-1-naphthalenyl)oxy]- involves its interaction with molecular targets and pathways within a system. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of intermediates and transition states that facilitate the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Benzoylacetonitrile: A related compound with a similar structure but different reactivity and applications.

    Naphthylacetonitrile: Another similar compound with variations in the naphthalene ring substituents.

Uniqueness

Acetonitrile, [(2-benzoyl-1-naphthalenyl)oxy]- is unique due to its specific structural features and the presence of both benzoyl and acetonitrile groups

Properties

CAS No.

833485-61-3

Molecular Formula

C19H13NO2

Molecular Weight

287.3 g/mol

IUPAC Name

2-(2-benzoylnaphthalen-1-yl)oxyacetonitrile

InChI

InChI=1S/C19H13NO2/c20-12-13-22-19-16-9-5-4-6-14(16)10-11-17(19)18(21)15-7-2-1-3-8-15/h1-11H,13H2

InChI Key

HKRZSWUOFXMRDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3C=C2)OCC#N

Origin of Product

United States

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